2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide
Description
This compound belongs to the 1,2-benzothiazol-3(2H)-one 1,1-dioxide class, characterized by a sulfonamide-fused bicyclic core. Its structure includes a trichloroethylacetamide moiety linked to a 2-methoxyphenylamino group, distinguishing it from analogs through enhanced lipophilicity and steric bulk. The benzothiazole-dioxide scaffold is known for bioactivity in antimicrobial, anti-inflammatory, and analgesic applications . The trichloroethyl group may confer unique electrophilic reactivity, while the 2-methoxyphenyl substituent could influence receptor binding via π-stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O5S/c1-29-13-8-4-3-7-12(13)22-17(18(19,20)21)23-15(25)10-24-16(26)11-6-2-5-9-14(11)30(24,27)28/h2-9,17,22H,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPJUAIHYJXJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Benzothiazoles are generally synthesized by treating 2-mercaptoaniline with acid chlorides
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product would be purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler derivatives with fewer oxygen atoms.
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, emphasizing substituent effects on molecular properties and bioactivity:
Key Findings:
Substituent Effects on Bioactivity: Hydroxyphenyl (): Enhances hydrogen bonding, improving solubility but limiting blood-brain barrier penetration. Alkyl/Aryl Groups (): Ethyl or methoxyphenyl substituents balance lipophilicity and solubility, optimizing pharmacokinetics.
Structural Insights :
- Crystallographic data () confirm that the benzothiazole-dioxide core adopts a planar conformation, facilitating π-π interactions with biological targets.
- The trichloroethyl group in the target compound may sterically hinder enzymatic degradation, prolonging half-life .
Synthetic Relevance :
- Derivatives with carboxylic acid or ester groups () serve as intermediates for amide/ester prodrugs, enabling tailored delivery .
Biological Activity
The compound 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 408.71 g/mol. The structure includes a benzothiazole moiety which is known for its diverse biological activities.
Research indicates that compounds derived from benzothiazole exhibit various biological activities including anti-inflammatory and antimicrobial effects. The specific mechanism of action for this compound may involve inhibition of key enzymes or receptors involved in inflammatory pathways or microbial resistance.
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For instance, a related compound was shown to inhibit human mast cell tryptase with an IC50 value of 0.85 μM, indicating strong activity against certain pathogens . This suggests that our compound may also exhibit similar antimicrobial effects, potentially making it useful in treating infections.
Anti-inflammatory Effects
Benzothiazole derivatives have been noted for their anti-inflammatory properties. A study highlighted the synthesis of various benzothiazole-based compounds that showed moderate to good activity against Mycobacterium tuberculosis (MIC values ranging from 25 to 100 μg/mL) . This suggests that the compound may have potential applications in treating inflammatory diseases or infections.
Case Study 1: Inhibition of Mast Cell Tryptase
In a study investigating the inhibition of human mast cell tryptase by benzothiazole derivatives, modifications to the side chains significantly enhanced potency. The findings indicate that structural variations can lead to improved biological activity .
| Compound | IC50 (μM) |
|---|---|
| Original Compound | 0.85 |
| Modified Compound | 0.10 |
Case Study 2: Anti-tubercular Activity
A series of benzothiazole compounds were synthesized and tested against M. tuberculosis H37Rv. The results indicated that certain derivatives exhibited MIC values as low as 25 μg/mL, demonstrating effective anti-tubercular activity .
| Compound ID | MIC (μg/mL) |
|---|---|
| Compound A | 25 |
| Compound B | 50 |
| Compound C | 100 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
